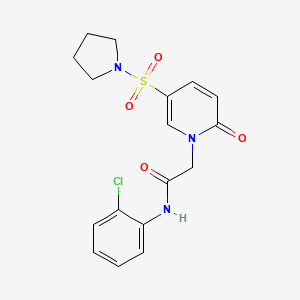

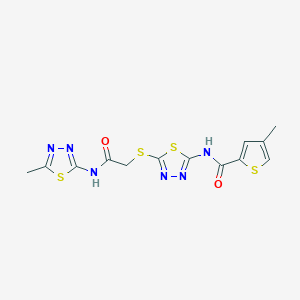

![molecular formula C19H11Cl2N3OS B2437161 2,5-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863589-09-7](/img/structure/B2437161.png)

2,5-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,5-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a compound that contains a thiazolo[5,4-b]pyridine core . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Synthesis Analysis

The synthesis of thiazolo[5,4-b]pyridine derivatives involves several steps from commercially available substances . The pyridyl attached to thiazolo[5,4-b]pyridine is a key structural unit for PI3Kα inhibitory potency, and replacement by phenyl leads to a significant decrease in activity .Molecular Structure Analysis

The thiazole ring is a unique ring that carries nitrogen and sulfur atoms, which makes it a versatile entity in actions and reactions . The pyridyl attached to thiazolo[5,4-b]pyridine is another key structural unit for PI3Kα inhibitory potency .Chemical Reactions Analysis

Thiazolo[5,4-d]thiazole-Based Metal–Organic Framework (MOF) can efficiently catalyze the formation of cyclic carbonates from CO2 and epoxide substrates under mild conditions . It can also photocatalyze benzylamine coupling at room temperature .Scientific Research Applications

Synthesis and Biological Activity

- Synthesis of Thiazolo and Triazolo Pyrimidines : Research has demonstrated methods for synthesizing thiazolo[3,2-a]pyrimidine derivatives, highlighting their potential in creating compounds with specific biological activities (Haiza et al., 2000).

- Antimicrobial and Anticancer Activities : Some thiazolo[3,2-a]pyrimidine derivatives have been synthesized and tested for anti-inflammatory and antimicrobial activities, indicating their potential use in pharmaceutical applications (Tozkoparan et al., 1999). Furthermore, studies have shown that thiazolo pyridine derivatives exhibit significant cytotoxic activity against various cancer cell lines, suggesting their utility in anticancer research (Adhami et al., 2014).

Chemical Synthesis and Medicinal Chemistry

- Novel Synthesis Techniques : Research on the synthesis of thiazolo and benzothiazole derivatives presents new methodologies for constructing complex molecules that could be instrumental in drug development and chemical biology (Patel & Patel, 2015).

- Inhibitory Activities : The discovery and development of molecules such as N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide demonstrate the potential for targeted therapy, specifically as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), indicating the importance of such compounds in therapeutic interventions (Borzilleri et al., 2006).

Mechanism of Action

Target of Action

Thiazole derivatives, which include the thiazolo[5,4-b]pyridine structure present in the compound, have been found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), and tiazofurin (an antineoplastic drug) . These targets play crucial roles in various biological processes, including antimicrobial, antiviral, and antitumor activities .

Mode of Action

It is known that thiazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to inhibit key enzymes or proteins, thereby exerting their therapeutic effects .

Biochemical Pathways

Thiazole derivatives have been associated with a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways . For example, they have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Given the diverse biological activities associated with thiazole derivatives , the compound could potentially exert a range of molecular and cellular effects depending on its specific targets and mode of action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the solubility of the compound in different solvents could affect its absorption and distribution in the body . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and interaction with its targets.

properties

IUPAC Name |

2,5-dichloro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl2N3OS/c20-12-5-8-15(21)14(10-12)17(25)23-13-6-3-11(4-7-13)18-24-16-2-1-9-22-19(16)26-18/h1-10H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLDORZLODFUCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2437078.png)

![N-[(4-Ethylphenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2437089.png)

![2-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2437091.png)

![2-[(4-aminophenyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B2437094.png)

![3-(2-chlorophenyl)-5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carbonitrile](/img/structure/B2437097.png)

![N-(2-(1H-indol-3-yl)ethyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2437101.png)